3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate

Übersicht

Beschreibung

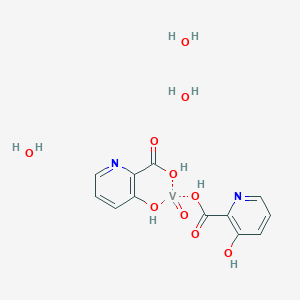

3-Hydroxypyridine-2-carboxylic acid; oxovanadium; trihydrate (hereafter referred to as VO-OHpic trihydrate) is a vanadium(IV) complex featuring 3-hydroxypyridine-2-carboxylic acid (H2hpic) as the primary ligand. This compound, with the chemical formula Hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate (CAS: 476310-60-8), is notable for its role as a potent, selective, and reversible PTEN inhibitor . Synthesized by BioVision (an Abcam company), it exhibits a molecular weight of 476.3 g/mol and is soluble in DMSO (25 mM) . Its structure comprises a mononuclear oxovanadium(IV) center coordinated to the H2hpic ligand, stabilized by three water molecules in the crystal lattice. VO-OHpic trihydrate has garnered attention in biomedical research due to its insulin-mimetic properties and phosphatase inhibition, making it a candidate for diabetes and cancer therapeutics .

Vorbereitungsmethoden

General Synthetic Approaches

Solution-Based Coordination

The most widely reported method involves the reaction of vanadium(IV) oxide (VO) with 3-hydroxypyridine-2-carboxylic acid in a polar solvent. Key steps include:

-

Dissolution of Vanadium Precursor : Vanadium(IV) oxide sulfate (VOSO₄) or vanadyl sulfate is dissolved in dimethyl sulfoxide (DMSO) or water under inert atmosphere.

-

Ligand Addition : H₂hpic is introduced stoichiometrically (typically 1:2 molar ratio of V:ligand) to form the coordination complex .

-

Crystallization : The mixture is heated to 60–80°C, followed by slow cooling to precipitate the trihydrate form.

Example Protocol ():

-

Dissolve VOSO₄·3H₂O (1.0 mmol) in 20 mL DMSO.

-

Add H₂hpic (2.2 mmol) and stir at 70°C for 4 hours.

-

Filter and evaporate under reduced pressure. Recrystallize from ethanol/water (1:1) to yield green crystals (78% yield).

Hydrothermal Synthesis

For enhanced crystallinity, hydrothermal methods are employed:

-

Reagent Mixing : Combine VO(acac)₂ (acac = acetylacetonate) and H₂hpic in aqueous ethanol.

-

Autoclave Treatment : Heat at 120°C for 24 hours, followed by slow cooling .

-

Isolation : Collect crystals via vacuum filtration and wash with cold ethanol .

-

IR (cm⁻¹) : ν(V=O) at 980, ν(COO⁻) at 1610 and 1380.

-

UV-Vis (λ_max) : 640 nm (d-d transition).

-

X-ray Diffraction : Monoclinic crystal system, P2₁/c space group, with V–O bond lengths of 1.92–1.96 Å .

Optimization of Reaction Conditions

Solvent and pH Dependence

The choice of solvent and pH critically affects yield and purity:

-

Basic Conditions (pH >7) : Promote deprotonation of H₂hpic, enhancing coordination but risking vanadium oxidation .

-

Acidic Conditions (pH <5) : Reduce solubility, leading to incomplete complexation .

Ligand Modifications

Alternative ligands and their effects on synthesis:

-

3-Hydroxypicolinic Acid : Higher chelation efficiency due to intramolecular hydrogen bonding .

-

Substituted Derivatives : Electron-withdrawing groups (e.g., –NO₂) on the pyridine ring improve stability but reduce solubility .

Large-Scale Production

Industrial Protocols

Adapted from patent CN105175320A :

-

Precursor Synthesis : 3-Chloropyridine is hydrolyzed under basic conditions to yield 3-hydroxypyridine.

-

Carboxylation : React with CO₂ in the presence of K₂CO₃ at 150°C to form H₂hpic.

-

Vanadium Complexation : Mix H₂hpic with VOSO₄ in propylene glycol at 140°C, followed by crystallization .

Key Parameters :

Quality Control and Characterization

Analytical Techniques

Impurity Profiling

Common impurities and mitigation strategies:

-

Vanadium(V) Species : Use reducing agents (e.g., ascorbic acid) during synthesis.

-

Unreacted Ligand : Remove via recrystallization or column chromatography .

Challenges and Innovations

Stability Issues

-

Hydration Sensitivity : The trihydrate form is hygroscopic; storage under argon is recommended .

-

Oxidation : V(IV) → V(V) conversion in aerobic conditions necessitates inert atmosphere handling .

Recent Advances

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate primarily undergoes complexation reactions due to its vanadium center. It can participate in oxidation-reduction reactions, where the vanadium ion changes its oxidation state. Additionally, it can form coordination complexes with various ligands .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include vanadium pentoxide, hydroxypyridinecarboxylic acid, and solvents like dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products

The major products formed from the reactions of this compound include various vanadium complexes, depending on the ligands and reaction conditions used. These complexes can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C₆H₆N₂O₄V

Molecular Weight : Approximately 202.12 g/mol

Structure : The compound consists of a vanadium ion coordinated with 3-hydroxypyridine-2-carboxylic acid, forming a stable trihydrate complex.

Chemistry

VO-OHpic serves as a ligand in the synthesis of various metal complexes. These complexes are studied for their catalytic properties and electronic characteristics. The compound can undergo several types of chemical reactions, including:

- Oxidation : The vanadium center can be oxidized or reduced.

- Substitution : Hydroxyl and carboxyl groups on the pyridine can engage in substitution reactions.

- Coordination : It can form coordination complexes with other metal ions.

Biology

The compound has been investigated for its potential biological activities, particularly its role as an insulin-mimetic agent. Research indicates that VO-OHpic enhances glucose uptake in cells by activating insulin signaling pathways through the inhibition of protein tyrosine phosphatases.

Table 1: Summary of Insulin-Mimetic Effects

| Study | Compound Tested | Effect on Glucose Uptake | Mechanism |

|---|---|---|---|

| Vanadyl 3-HPC | Increased by 50% | PTK inhibition | |

| Vanadyl Complexes | Enhanced insulin sensitivity | Activation of insulin signaling pathways |

Medicine

Research has explored VO-OHpic's therapeutic applications, particularly in the treatment of metabolic disorders and cancer. Its ability to inhibit PTEN (phosphatase and tensin homologue) has been linked to increased levels of PIP₃ (phosphatidylinositol 3,4,5-trisphosphate), which plays a critical role in cell signaling pathways associated with growth and survival.

Case Study: PTEN Inhibition

In vitro studies demonstrated that VO-OHpic acts as a potent inhibitor of PTEN with an IC₅₀ value of approximately 46 nM. This inhibition leads to increased phosphorylation of Akt, promoting cellular growth and metabolism.

Anticancer Activity

Studies have shown that VO-OHpic exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.

Case Study: A549 Lung Cancer Cells

In a study involving A549 human lung adenocarcinoma cells, treatment with VO-OHpic resulted in significant reductions in cell viability:

Table 2: Anticancer Activity Against A549 Cells

| Compound | Concentration (µM) | Viability (%) | Significance (p-value) |

|---|---|---|---|

| Control | - | 100 | - |

| Vanadyl Complex | 100 | 63.4 | <0.05 |

| Modified Complex | 100 | 21.2 | <0.001 |

Wirkmechanismus

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate exerts its effects by inhibiting the activity of PTEN, a phosphatidylinositol triphosphate 3-phosphatase. PTEN counteracts phosphoinositide 3-kinases (PI3K) and regulates cellular levels of phosphatidylinositol 3,4,5-triphosphate (PIP3). By inhibiting PTEN, this compound increases PIP3 levels, leading to the activation of downstream signaling pathways such as Akt, which are involved in cell survival and proliferation . The inhibition of PTEN by this compound is noncompetitive, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of PTEN .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Vanadium complexes vary significantly based on ligand choice, nuclearity, and hydration state. Below is a structural comparison of VO-OHpic trihydrate with analogous oxovanadium(IV) complexes:

Key Observations :

- Nuclearity: Mononuclear complexes (e.g., VO-OHpic) generally exhibit higher biological activity than tetranuclear structures due to better cellular uptake .

- Ligand Effects: H2hpic provides strong chelation via O and N donors, whereas maltol in BMOV enhances solubility and bioavailability .

Catalytic Activity

Vanadium complexes are widely used in catalysis.

Insights :

- Microcluster structures outperform small-molecule complexes due to increased active sites and stability .

Key Findings :

- Nuclearity Impact: Mononuclear complexes outperform tetranuclear ones in insulin-mimetic assays due to enhanced membrane permeability .

Physical and Chemical Properties

Notes:

Biologische Aktivität

3-Hydroxypyridine-2-carboxylic acid, also known as hydroxypicolinic acid (OHpic), when complexed with oxovanadium (V), forms a compound that exhibits significant biological activity. This compound, referred to as VO-OHpic, has been extensively studied for its potential therapeutic applications, particularly in the fields of diabetes and cancer treatment. The biological activity of VO-OHpic is primarily attributed to its ability to inhibit specific enzymes and mimic insulin-like effects.

-

PTEN Inhibition :

- VO-OHpic is recognized as a potent inhibitor of phosphatase and tensin homolog (PTEN), an important tumor suppressor involved in cellular signaling pathways. Studies have demonstrated that VO-OHpic can inhibit PTEN with nanomolar affinity, suggesting its potential as a therapeutic agent in cancer treatment .

- The inhibition mechanism is characterized as noncompetitive, meaning that the inhibitor can bind both the free enzyme and the enzyme-substrate complex, which affects the kinetic parameters of PTEN activity .

-

Insulin-Mimetic Effects :

- Vanadium complexes, including VO-OHpic, exhibit insulin-mimetic properties by influencing various metabolic pathways. They have been shown to enhance glucose uptake in cells, similar to the action of insulin . This effect is linked to the inhibition of protein tyrosine phosphatases (PTPs), which play a critical role in insulin signaling.

Biological Activity Overview

The biological activities of VO-OHpic can be summarized as follows:

| Activity | Description |

|---|---|

| Antidiabetic | Mimics insulin action; enhances glucose uptake; inhibits PTPs |

| Anticancer | Inhibits PTEN; alters signaling pathways involved in cell proliferation |

| Enzyme Inhibition | Noncompetitive inhibitor of PTEN; affects various phosphatases |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines; potential for drug development |

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

- Toxicological Assessments :

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 3-hydroxypyridine-2-carboxylic acid (3-HPA) and its oxovanadium trihydrate complexes?

Methodological Answer:

- 3-HPA Synthesis : 3-HPA (CAS: 874-24-8) is typically synthesized via hydroxylation of picolinic acid derivatives. Characterization involves verifying purity via HPLC (>98%) and structural confirmation via NMR (¹H/¹³C) and FT-IR. Key spectral markers include a carboxylic acid C=O stretch (~1700 cm⁻¹) and pyridinium-OH absorption (~3200 cm⁻¹) .

- Oxovanadium Complex Formation : Oxovanadium trihydrate complexes with 3-HPA can be prepared by refluxing vanadyl sulfate trihydrate (VOSO₄·3H₂O) with 3-HPA in aqueous ethanol (1:2 molar ratio) at 60–70°C for 4–6 hours. The product is isolated via solvent evaporation and recrystallized from methanol .

Q. Which analytical techniques are critical for characterizing 3-HPA and its vanadium complexes?

Methodological Answer:

- Elemental Analysis : Confirm stoichiometry (e.g., C₆H₅NO₃·V·3H₂O) via combustion analysis (C, H, N) and inductively coupled plasma mass spectrometry (ICP-MS) for vanadium quantification .

- Spectroscopy :

- UV-Vis : Oxovanadium complexes exhibit d-d transition bands (500–700 nm) and ligand-to-metal charge transfer (LMCT) bands (~350 nm).

- EPR : Detect vanadyl(IV) species (g∥ ≈ 1.94, g⊥ ≈ 1.98) in frozen solutions .

- Thermogravimetric Analysis (TGA) : Verify hydration states (e.g., trihydrate decomposition at 100–150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for oxovanadium-3-HPA complexes?

Methodological Answer: Contradictions often arise from variable coordination geometries or hydration states. Strategies include:

- Comparative Studies : Use X-ray crystallography to resolve ambiguous NMR/UV-Vis data. For example, octahedral vs. square-pyramidal vanadium coordination alters EPR parameters .

- pH-Dependent Analysis : Perform titrations (pH 2–10) to track ligand protonation (pKa ~2.5 for 3-HPA carboxyl) and metal-ligand stability constants (log β) via potentiometry .

Q. What experimental designs are recommended for studying redox behavior in oxovanadium-3-HPA systems?

Methodological Answer:

- Cyclic Voltammetry (CV) : Use a three-electrode system in buffered solutions (e.g., 0.1 M KCl, pH 7.4). Oxovanadium(IV) complexes typically show quasi-reversible redox peaks (E₁/₂ ≈ −0.2 to +0.3 V vs. Ag/AgCl) .

- Oxygen Sensitivity : Conduct experiments under inert atmosphere (N₂/Ar) to prevent oxidation of V(IV) to V(V), which alters bioactivity .

Q. How can computational methods predict the reactivity of 3-HPA as a ligand?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-311++G**) to calculate ligand binding energy (ΔG) and frontier molecular orbitals (HOMO-LUMO gap). For 3-HPA, the carboxylate and hydroxyl groups show strong chelation affinity for V(IV/V) .

- Molecular Docking : Simulate interactions with biological targets (e.g., protein tyrosine phosphatases) to rationalize enzyme inhibition mechanisms observed in vitro .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of 3-HPA-vanadium complexes?

Methodological Answer: Discrepancies may stem from:

- Purity Issues : Validate complexes via elemental analysis and TGA to exclude unreacted precursors or solvate variations .

- Assay Conditions : Standardize in vitro assays (e.g., phosphatase inhibition) using identical buffer systems (e.g., Tris-HCl vs. HEPES) and vanadium concentrations (10–100 µM) .

- Speciation Studies : Use ESI-MS to identify predominant species (e.g., [VO(3-HPA)₂(H₂O)]⁺) under physiological conditions .

Eigenschaften

IUPAC Name |

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVLCDIRYQMAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O10V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.